4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide is a complex organic compound characterized by its multiple sulfamoyl and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the sulfamoyl and cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized benzamides.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl groups can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the benzamido groups may facilitate binding to specific proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide stands out due to its unique combination of sulfamoyl and benzamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O6S2/c33-16-2-20-39(21-3-17-34)47(43,44)29-12-8-25(9-13-29)31(41)37-27-6-1-7-28(24-27)38-32(42)26-10-14-30(15-11-26)48(45,46)40(22-4-18-35)23-5-19-36/h1,6-15,24H,2-5,20-23H2,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABLDUSNMMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N8O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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